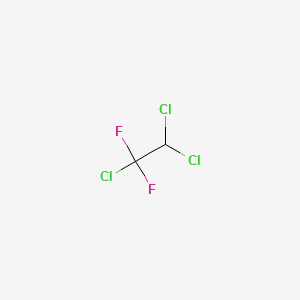

1,2,2-Trichloro-1,1-difluoroethane

Übersicht

Beschreibung

1,2,2-Trichloro-1,1-difluoroethane is a halogenated hydrocarbon with the molecular formula C2HCl3F2. It is known by several other names, including Frigen 122, HCFC 122, and Freon 122 . This compound is part of the family of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which have been widely used as refrigerants, solvents, and in other industrial applications .

Vorbereitungsmethoden

1,2,2-Trichloro-1,1-difluoroethane can be synthesized through various methods. One efficient synthetic route involves the reductive dechlorination of 1,1,1,2-tetrachloro-2,2-difluoroethane using zero-valent zinc in the presence of solvents such as methanol, dimethylformamide, or ethanol . The reaction is typically carried out at elevated temperatures around 80°C . This method is advantageous for industrial-scale production due to its high yield and the availability of starting materials .

Analyse Chemischer Reaktionen

1,2,2-Trichloro-1,1-difluoroethane undergoes several types of chemical reactions, including:

Reductive Dechlorination: This reaction involves the removal of chlorine atoms in the presence of reducing agents like zinc.

Oxidation and Reduction: The compound can react with strong oxidizing agents and reducing agents, although it is generally chemically inert under standard conditions.

Substitution Reactions: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups under specific conditions.

Wissenschaftliche Forschungsanwendungen

1,2,2-Trichloro-1,1-difluoroethane has several applications in scientific research and industry:

Refrigerants: It has been used as a refrigerant in various cooling systems due to its thermodynamic properties.

Solvents: The compound is used as a solvent in chemical reactions and industrial cleaning processes.

Intermediate in Synthesis: It serves as an intermediate in the synthesis of other fluorinated compounds, which are used in the production of fluorine-containing textile finishing agents, fluorosurfactants, and organic silicon fluorine modified resins.

Wirkmechanismus

The mechanism of action of 1,2,2-Trichloro-1,1-difluoroethane primarily involves its interactions with other chemicals during reactions. For example, in reductive dechlorination, the zinc metal donates electrons to the compound, facilitating the removal of chlorine atoms and the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Vergleich Mit ähnlichen Verbindungen

1,2,2-Trichloro-1,1-difluoroethane can be compared with other similar compounds such as:

1,1,2-Trichloro-1,2,2-trifluoroethane:

1,1,1-Trichloro-2,2,2-trifluoroethane:

1,1-Difluoro-1,2,2-trichloroethane: This compound is similar in structure and is used in similar applications as this compound.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity patterns compared to its analogs.

Biologische Aktivität

1,2,2-Trichloro-1,1-difluoroethane (also known as HCFC-142b) is a halocarbon compound with significant biological activity, primarily due to its interactions with cellular components. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C₂HCl₃F₂

- CAS Number : 354-21-2

- Molecular Weight : 147.39 g/mol

This compound exhibits biological activity through several mechanisms:

- Interaction with Enzymes : It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can inhibit enzymatic activity, leading to altered metabolic processes within cells.

- Induction of Oxidative Stress : The compound can induce oxidative stress and lipid peroxidation, resulting in potential cellular damage. This is particularly concerning as oxidative stress is linked to various pathological conditions.

- Disruption of Cellular Functions : By interacting with lipids and proteins, this compound can disrupt normal cellular functions. This disruption may affect cell signaling pathways and gene expression.

Biochemical Pathways Affected

The compound's biological activity influences several biochemical pathways:

- Metabolism : Inhibition of cytochrome P450 enzymes can lead to decreased metabolism of other substrates, affecting overall metabolic homeostasis.

- Cell Signaling : Alterations in cell signaling pathways can result in changes in cellular responses to environmental stimuli.

- Gene Expression : The compound may modulate transcription factors that regulate genes involved in detoxification and stress responses.

Toxicological Studies

Research indicates varying effects based on dosage and exposure duration:

- Low Doses : At low concentrations, this compound may cause mild biochemical changes without significant toxicity.

- High Doses : Higher concentrations have been associated with toxic effects such as liver damage and neurotoxicity. Threshold effects suggest that significant adverse outcomes occur only after reaching a certain dosage level.

Case Studies and Research Findings

A review of literature reveals several key studies highlighting the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated the compound's interaction with cytochrome P450 enzymes leading to altered metabolic processes. | |

| Highlighted the compound's role in inducing oxidative stress and affecting cellular metabolism. | |

| California Air Resources Board | Discussed the environmental impact and potential health risks associated with high GWP refrigerants like this compound. |

Environmental and Regulatory Considerations

Due to its potential toxicity and environmental impact, this compound is classified under various regulatory frameworks:

Eigenschaften

IUPAC Name |

1,2,2-trichloro-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3F2/c3-1(4)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAMAOOEZDRHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861890 | |

| Record name | 2,2-Difluoro-1,1,2-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,1-Difluoro-1,2,2-trichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

354-21-2, 41834-16-6 | |

| Record name | 1,2,2-Trichloro-1,1-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, trichlorodifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041834166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2,2-trichloro-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Difluoro-1,1,2-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,2-trichloro-1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,2,2-Trichloro-1,1-difluoroethane be synthesized from industrial waste products?

A: Yes, research has shown that this compound can be effectively synthesized through the reductive dechlorination of 1,1,1,2-Tetrachloro-2,2-difluoroethane. This is particularly relevant as 1,1,1,2-Tetrachloro-2,2-difluoroethane is a waste byproduct generated during the production of 2,2-Dichloro-1,1,1-trifluoroethane. [] This method utilizes zero-valent zinc as a reducing agent and has been shown to be most effective in solvents like methanol, dimethylformamide, and ethanol at 80 °C. [] This approach offers a potential solution for both the recycling of 1,1,1,2-Tetrachloro-2,2-difluoroethane and the industrial-scale production of this compound. []

Q2: What are the potential applications of this compound in synthetic chemistry?

A: this compound serves as a valuable precursor for synthesizing other fluorinated compounds. One example is its reaction with hydrogen fluoride (HF) in the presence of tantalum pentafluoride (TaF5) or niobium pentafluoride (NbF5) catalysts. [] This reaction leads to the production of fluorinated alkanes, showcasing the potential of this compound as a building block in the synthesis of fluorinated molecules. []

Q3: Does this compound form azeotropes with other compounds?

A: Research indicates that this compound forms azeotropes with bromine. [] Azeotropes are mixtures of liquids that exhibit a constant boiling point and composition, making their separation challenging through conventional distillation methods. This characteristic can be relevant in industrial processes and separation techniques involving these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.